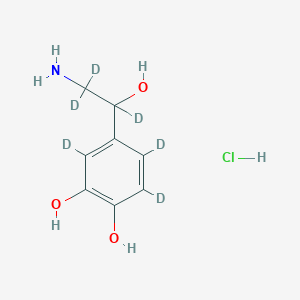

dl-Norepinephrine-d6 Hydrochloride

描述

dl-Norepinephrine-d6 Hydrochloride: is a deuterated form of norepinephrine, a catecholamine that functions as a neurotransmitter and hormone. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which aids in the accurate quantification of norepinephrine levels in biological samples .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dl-Norepinephrine-d6 Hydrochloride typically involves the deuteration of norepinephrine. This process includes the incorporation of deuterium atoms into the norepinephrine molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The final product is often provided as a hydrochloride salt to enhance its stability and solubility .

化学反应分析

Types of Reactions: dl-Norepinephrine-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert norepinephrine to its corresponding quinone form.

Reduction: Reduction reactions can convert norepinephrine to its corresponding alcohol form.

Substitution: Substitution reactions can occur at the hydroxyl groups of the catecholamine structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases.

Major Products:

Oxidation: Produces quinone derivatives.

Reduction: Produces alcohol derivatives.

Substitution: Produces various substituted catecholamines.

科学研究应用

Neurotransmitter Analysis

Internal Standard in Mass Spectrometry

dl-Norepinephrine-d6 Hydrochloride is extensively used as an internal standard in mass spectrometry techniques such as gas chromatography (GC) and liquid chromatography (LC). This application is crucial for the accurate quantification of norepinephrine in biological samples, facilitating reliable measurements in neurochemical studies. For instance, El-Deeb et al. (2024) highlighted its role in enhancing the precision of neurotransmitter quantification, which is vital for understanding neurological disorders and therapeutic interventions .

Pharmacological Research

Tracing Metabolic Pathways

In pharmacological studies, this compound serves as a tracer for metabolic pathways involving norepinephrine. This application allows researchers to explore the dynamics of norepinephrine metabolism and its implications for drug development. Hu et al. (2024) demonstrated that using this compound can lead to the identification of new therapeutic targets, showcasing its significance in drug discovery .

Development of Fluorescent Sensors

Genetically Encoded Fluorescent Sensors

Recent advancements have led to the development of genetically encoded fluorescent sensors capable of detecting norepinephrine release in real-time. These sensors utilize this compound to enhance specificity and sensitivity in various experimental setups. For example, the GRAB NE sensors have been employed to monitor norepinephrine dynamics in live animal models, providing insights into its physiological roles under different conditions .

Clinical Applications

Clinical Testing and Biomarker Standards

this compound is also utilized in clinical testing as a biomarker standard. Its application extends to assessing norepinephrine levels in patients with various conditions, including cardiovascular diseases and mental health disorders. The precise measurement of this neurotransmitter can aid clinicians in diagnosing and monitoring treatment responses .

Research on Neurological Disorders

Investigating Neurological Conditions

The compound's role in studying neurological disorders is significant. Researchers have used this compound to investigate conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). By analyzing norepinephrine's involvement in these disorders, scientists aim to develop targeted therapies that can improve patient outcomes .

Data Table: Summary of Applications

| Application Area | Description | Key References |

|---|---|---|

| Neurotransmitter Analysis | Used as an internal standard for accurate neurotransmitter quantification | El-Deeb et al., 2024 |

| Pharmacological Research | Tracing metabolic pathways to discover new therapeutic targets | Hu et al., 2024 |

| Fluorescent Sensor Development | Utilized in genetically encoded sensors for real-time monitoring of norepinephrine | Patriarchi et al., 2018 |

| Clinical Applications | Employed as a biomarker standard for clinical testing | Sigma-Aldrich |

| Neurological Disorder Research | Investigating the role of norepinephrine in various neurological conditions | PMC Article |

Case Studies

-

Neurotransmitter Dynamics Study

A study utilized GRAB NE sensors expressing this compound to monitor norepinephrine release during behavioral tasks in mice. The findings indicated significant fluctuations correlating with stress responses, highlighting the compound's utility in behavioral neuroscience research. -

Drug Development Research

In pharmacological research aimed at developing new antidepressants, this compound was used to trace the metabolic pathways of potential drug candidates. This approach led to the identification of several compounds that modulate norepinephrine levels effectively. -

Clinical Assessment of Depression

A clinical trial measured norepinephrine levels using this compound as a standard, providing insights into the neurotransmitter's role in depressive disorders and aiding in refining treatment protocols.

作用机制

dl-Norepinephrine-d6 Hydrochloride functions similarly to norepinephrine by acting on adrenergic receptors. It primarily targets alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. Additionally, it stimulates beta-adrenergic receptors, resulting in increased heart rate and contractility .

相似化合物的比较

dl-Norepinephrine Hydrochloride: The non-deuterated form of the compound.

dl-Epinephrine Hydrochloride: Another catecholamine with similar adrenergic activity.

dl-Dopamine Hydrochloride: A precursor to norepinephrine with distinct pharmacological properties.

Uniqueness: dl-Norepinephrine-d6 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .

生物活性

Introduction

dl-Norepinephrine-d6 hydrochloride, a deuterated form of norepinephrine, is a synthetic phenylethylamine that mimics the sympathomimetic actions of endogenous norepinephrine. This compound is primarily utilized in pharmacological research due to its role as a neurotransmitter and its ability to target α1 and β1 adrenoceptors. This article explores the biological activity of this compound, including its pharmacodynamics, applications in research, and case studies highlighting its significance in various biological contexts.

| Property | Value |

|---|---|

| CAS Number | 1219803-04-9 |

| Molecular Formula | C₈H₆D₆ClNO₃ |

| Molecular Weight | 211.68 g/mol |

| Density | 1.397 g/cm³ |

| Melting Point | 140-144°C (dec.) |

| Boiling Point | 442.6°C at 760 mmHg |

This compound is characterized by its stable isotopic composition, which makes it particularly useful in mass spectrometry for neurotransmitter quantification and metabolic pathway tracing in pharmacological studies .

dl-Norepinephrine-d6 functions primarily by interacting with adrenergic receptors:

- α1 Adrenoceptors : Activation leads to vasoconstriction and increased peripheral resistance.

- β1 Adrenoceptors : Primarily located in the heart, stimulation enhances cardiac output by increasing heart rate and contractility.

These interactions contribute to various physiological responses, including modulation of blood pressure and heart rate, making it relevant in studies related to cardiovascular health.

Neurotransmitter Analysis

This compound serves as an internal standard in mass spectrometry, facilitating accurate neurotransmitter quantification. This application is crucial for neurological research, where precise measurements of neurotransmitter levels are necessary for understanding various disorders .

Pharmacological Studies

Research has employed dl-Norepinephrine-d6 to trace metabolic pathways and explore new therapeutic targets. For instance, studies have demonstrated its utility in investigating the role of norepinephrine in stress responses and anxiety disorders .

Case Studies

- Norepinephrine's Role in Cancer : A study examined the effects of norepinephrine on high-grade serous ovarian cancer cells. It was found that norepinephrine promotes spheroid formation and resistance to anoikis (a form of programmed cell death), indicating a potential mechanism by which stress hormones may influence tumor progression .

- Effects on Cardiovascular Function : Research highlighted the impact of norepinephrine on myocardial oxygen tension during stress conditions. The findings suggest that norepinephrine increases subendocardial oxygen tension through adrenergic receptor activation, providing insights into its role during cardiac stress events .

- Neurochemical Monitoring : A recent study utilized genetically encoded fluorescent sensors to monitor norepinephrine release in real-time within the central nervous system. This approach allowed researchers to observe the dynamics of norepinephrine release and reuptake, enhancing our understanding of its neurophysiological roles .

属性

IUPAC Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTFHMSZCSUVEU-GVFLBQLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])N)O)[2H])O)O)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。